4-(2-adamantylamino)cyclohexan-1-ol
Description
4-(2-Adamantylamino)cyclohexan-1-ol is a cyclohexanol derivative featuring an adamantylamino substituent at the 4-position. The adamantane moiety confers high lipophilicity and structural rigidity, which may enhance bioavailability and receptor binding in pharmacological contexts. For instance, adamantane derivatives are known for antiviral activity (e.g., influenza neuraminidase inhibitors) , suggesting possible therapeutic relevance.
Properties
IUPAC Name |
4-(2-adamantylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c18-15-3-1-14(2-4-15)17-16-12-6-10-5-11(8-12)9-13(16)7-10/h10-18H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLDKNBYQVHQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2C3CC4CC(C3)CC2C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-adamantylamino)cyclohexan-1-ol typically involves the introduction of the adamantylamino group to a cyclohexanol derivative. One common method is the reaction of 2-adamantylamine with cyclohexanone, followed by reduction to yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Adamantylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be further reduced to modify the adamantylamino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups to the cyclohexane ring.
Scientific Research Applications
4-(2-Adamantylamino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-adamantylamino)cyclohexan-1-ol involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyclohexanol moiety may participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclohexanol Derivatives
Substituent Effects on Physical Properties
The physical properties of cyclohexanol derivatives are highly dependent on substituent bulk and polarity. For example:
- 4-(Dimethylamino)cyclohexanol (CAS 61168-09-0) has a polar dimethylamino group, enhancing water solubility compared to the adamantylamino analog. Its molecular weight (143.23 g/mol) is lower, and it is used primarily as a research chemical .
- Ambroxol Hydrochloride (4-[(2-Amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol hydrochloride) contains a brominated aromatic substituent, contributing to its higher molecular weight (414.1 g/mol) and pharmaceutical use as a mucolytic agent .
- 4-(t-Butyldimethylsilyloxy)phenyl-substituted cyclohexanols () exhibit high melting points (80–125°C) due to bulky silyl groups, whereas adamantylamino analogs likely have lower solubility in polar solvents .
Table 1: Physical Properties of Selected Cyclohexanol Derivatives
*Calculated based on molecular formula.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
